molecular formula C15H33Br6O10P B14652128 2,2-Bis(bromomethyl)propane-1,3-diol;phosphoric acid CAS No. 51806-72-5

2,2-Bis(bromomethyl)propane-1,3-diol;phosphoric acid

Cat. No.: B14652128
CAS No.: 51806-72-5
M. Wt: 883.8 g/mol
InChI Key: DJHZGOZBVRIFJH-UHFFFAOYSA-N
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Description

2,2-Bis(bromomethyl)propane-1,3-diol is a brominated flame retardant commonly used in various polymer materials such as rigid polyurethane foams, resins, and coatings. It is characterized by high flame retardancy, light stability, and transparency . The compound is also known for its carcinogenic and genotoxic properties, making it a subject of extensive research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol typically involves the bromination of pentaerythritol. In a typical laboratory setup, 55 grams of pentaerythritol (0.40 mol) is mixed with 200 grams of 40% hydrobromic acid solution (1.0 mol) and a certain amount of glacial acetic acid. The mixture is heated under reflux for 6-8 hours . After the reaction, water and unreacted hydrobromic acid are removed under reduced pressure, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 2,2-Bis(bromomethyl)propane-1,3-diol follows similar principles but on a larger scale. The process involves continuous bromination of pentaerythritol in the presence of hydrobromic acid and acetic acid, followed by purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(bromomethyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH₃).

Major Products

Mechanism of Action

The mechanism of action of 2,2-Bis(bromomethyl)propane-1,3-diol involves its interaction with cellular components, leading to genotoxic and carcinogenic effects. The compound can form DNA adducts, leading to mutations and disruptions in cellular processes. It also induces oxidative stress, contributing to its toxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(bromomethyl)propane-1,3-diol is unique due to its high flame retardancy and its dual role as both a flame retardant and a genotoxic agent. Its ability to form stable brominated derivatives makes it particularly effective in enhancing the fire resistance of polymer materials .

Properties

CAS No.

51806-72-5

Molecular Formula

C15H33Br6O10P

Molecular Weight

883.8 g/mol

IUPAC Name

2,2-bis(bromomethyl)propane-1,3-diol;phosphoric acid

InChI

InChI=1S/3C5H10Br2O2.H3O4P/c3*6-1-5(2-7,3-8)4-9;1-5(2,3)4/h3*8-9H,1-4H2;(H3,1,2,3,4)

InChI Key

DJHZGOZBVRIFJH-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(CBr)CBr)O.C(C(CO)(CBr)CBr)O.C(C(CO)(CBr)CBr)O.OP(=O)(O)O

Origin of Product

United States

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